Product packaging for 1-Benzenesulfonyl-1H-indole-7-boronic acid(Cat. No.:CAS No. 1256358-56-1)

1-Benzenesulfonyl-1H-indole-7-boronic acid

Cat. No.: B1522298
CAS No.: 1256358-56-1
M. Wt: 301.1 g/mol
InChI Key: NJBMQFFUJSTNKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

1-Benzenesulfonyl-1H-indole-7-boronic acid ( 1256358-56-1) is a specialized organoboron compound that integrates an indole scaffold benzenesulfonyl-protected at the N1 position with a boronic acid functional group at the C7 position. This structure makes it a valuable building block in medicinal chemistry and drug discovery research, particularly for the synthesis of more complex indole derivatives via metal-catalyzed cross-coupling reactions . Indole derivatives are recognized as key scaffolds in many biologically active molecules and natural products . The boronic acid group allows this compound to participate in Suzuki-Miyaura cross-coupling reactions, which is a widely used method for forming carbon-carbon bonds in organic synthesis . This reaction is essential for creating diverse compound libraries for biological screening. The benzenesulfonyl group at the N1 position acts as a protecting group, preventing side reactions at the nitrogen atom during synthetic modifications at other sites on the indole ring and allowing for selective deprotection after the desired transformations are complete . As a reagent, it is useful for exploring structure-activity relationships in the development of novel therapeutic agents. Researchers utilize this compound as a chemical intermediate to develop potential affinity probes for various receptors and as a precursor for inhibitors targeting enzymes such as tumor-associated carbonic anhydrase or spleen tyrosine kinase . Boronic acid-containing compounds, in general, have gained significant importance in medicinal chemistry, as evidenced by FDA-approved drugs like the proteasome inhibitor bortezomib and the β-lactamase inhibitor vaborbactam . This product is offered for research applications only. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H12BNO4S B1522298 1-Benzenesulfonyl-1H-indole-7-boronic acid CAS No. 1256358-56-1

Properties

IUPAC Name

[1-(benzenesulfonyl)indol-7-yl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12BNO4S/c17-15(18)13-8-4-5-11-9-10-16(14(11)13)21(19,20)12-6-2-1-3-7-12/h1-10,17-18H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJBMQFFUJSTNKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C2C(=CC=C1)C=CN2S(=O)(=O)C3=CC=CC=C3)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12BNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60674266
Record name [1-(Benzenesulfonyl)-1H-indol-7-yl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60674266
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1256358-56-1
Record name [1-(Benzenesulfonyl)-1H-indol-7-yl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60674266
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Mechanism of Action

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For example, the pH of the reaction environment can affect the stability of the boronic acid group. Additionally, the presence of certain transition metals, particularly palladium, is crucial for the compound’s role in Suzuki-Miyaura cross-coupling reactions.

Biological Activity

1-Benzenesulfonyl-1H-indole-7-boronic acid (CAS No. 1256358-56-1) is a boronic acid derivative notable for its unique structural features, combining a benzenesulfonyl group with an indole moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications.

Chemical Structure and Properties

The molecular formula of this compound is C14H12BNO4SC_{14}H_{12}BNO_4S, with a molecular weight of approximately 301.13 g/mol. Its structure is characterized by the presence of a boron atom bonded to a hydroxyl group, typical of boronic acids, which allows for interactions with various biological targets.

Anticancer Activity

Preliminary studies have indicated that this compound exhibits significant anticancer properties. Research has shown that it can inhibit the viability of cancer cells while maintaining the viability of healthy cells:

CompoundConcentrationCancer Cell Viability (%)Healthy Cell Viability (%)
B55 µM3371
B75 µM4495

These findings suggest that the compound selectively targets cancer cells, making it a promising candidate for further development in cancer therapeutics .

The mechanism through which this compound exerts its biological effects likely involves its ability to participate in covalent bonding with target proteins, leading to the inhibition of key enzymes involved in cancer cell proliferation and survival. The indole ring system is known for its role in various biologically active molecules, which may contribute to the compound's efficacy .

Antimicrobial Activity

In addition to its anticancer properties, studies have explored the antimicrobial activity of boronic compounds, including this compound. The compound has been evaluated against various microorganisms, showing notable inhibition zones:

MicroorganismInhibition Zone (mm)
Staphylococcus aureus10
Escherichia coli9
Methicillin-resistant S. aureus (MRSA)11
Candida albicans8

These results indicate that the compound possesses broad-spectrum antimicrobial activity, further enhancing its potential applications in medicinal chemistry .

Case Studies and Research Findings

Several studies have documented the biological activities of boronic acids similar to this compound. For instance:

  • Cytotoxicity Studies : Research demonstrated that boronic compounds like B5 and B7 significantly reduced cancer cell viability while preserving healthy cell function. These compounds were tested on prostate cancer cell lines, showing a marked decrease in cell viability compared to untreated controls .
  • Antioxidant Properties : Additional investigations into related boronic compounds revealed significant antioxidant activities, suggesting that these compounds could also play a role in mitigating oxidative stress within biological systems .

Scientific Research Applications

Anticancer Activity

Boronic acids, including 1-benzenesulfonyl-1H-indole-7-boronic acid, have been investigated for their anticancer properties. Research indicates that boronic acid derivatives can inhibit proteasome activity, which is crucial for cancer cell survival. For instance, the FDA-approved drug bortezomib, a boronic acid derivative, has shown significant efficacy in treating multiple myeloma by inducing apoptosis in cancer cells . The incorporation of the indole moiety in this compound may enhance its selectivity and potency against specific cancer types through improved binding to target proteins involved in tumor progression.

Enzyme Inhibition

The compound has also been explored as a potential inhibitor of various enzymes, particularly kinases. Kinase inhibitors are vital in cancer therapy as they modulate signaling pathways that regulate cell proliferation and survival. Studies have demonstrated that indole-based boronic acids can bind effectively to the ATP-binding site of kinases, thereby inhibiting their activity . This mechanism is critical for the development of targeted cancer therapies.

Cross-Coupling Reactions

One of the most significant applications of this compound lies in its role as a reactant in cross-coupling reactions, particularly the Suzuki-Miyaura reaction. This reaction allows for the formation of carbon-carbon bonds between aryl or vinyl halides and boronic acids . The ability to form complex organic molecules with high efficiency makes this compound valuable in synthetic organic chemistry.

Building Block for Drug Development

The versatility of boronic acids as building blocks in drug synthesis is well-documented. The introduction of the sulfonyl and indole groups enhances the pharmacokinetic properties of compounds, making them more suitable for therapeutic applications . this compound can serve as a precursor for synthesizing more complex molecules with potential bioactivity.

Kinase Inhibitor Development

A study focusing on the design and synthesis of azaindole derivatives demonstrated the successful use of boronic acids in developing selective kinase inhibitors . The research highlighted how modifications to the indole structure could lead to compounds with improved selectivity and potency against specific kinases involved in cancer.

Antiviral Activity

Recent investigations into boronic acids have also revealed their potential antiviral properties. For example, certain derivatives have shown effectiveness against viral proteases, which are crucial for viral replication . The structural features of this compound may contribute to its ability to inhibit these enzymes.

Data Table: Summary of Applications

Application AreaDescriptionReferences
Anticancer ActivityInhibits proteasome activity; induces apoptosis in cancer cells
Enzyme InhibitionPotential inhibitor for kinases; modulates signaling pathways
Cross-Coupling ReactionsUsed in Suzuki-Miyaura reactions for carbon-carbon bond formation
Drug DevelopmentServes as a building block for synthesizing bioactive compounds
Antiviral ActivityEffective against viral proteases; inhibits viral replication

Comparison with Similar Compounds

Positional Isomers: 4-Boronic Acid vs. 7-Boronic Acid

The most direct comparison is with its positional isomer, 1-benzenesulfonyl-1H-indole-4-boronic acid (CAS 1256358-5-0, SC-04971). Key differences include:

Property 1-Benzenesulfonyl-1H-indole-7-boronic Acid 1-Benzenesulfonyl-1H-indole-4-boronic Acid
CAS Number 1256358-56-1 1256358-5-0
Molecular Formula C₁₄H₁₂BNO₄S C₁₄H₁₂BNO₄S
Exact Mass 301.0636 g/mol Not explicitly reported
Purity (Commercial) 95% 97%
Positional Reactivity Boronic acid at sterically hindered 7-position Boronic acid at more accessible 4-position

Functional Group Variations: Boronic Acid vs. Carboxylic Acid

Indole derivatives with carboxylic acid substituents, such as 1-methyl-6-(p-tolyl)-1H-indole-7-carboxylic acid (5af), highlight functional group-driven differences:

Property This compound 1-Methyl-6-(p-tolyl)-1H-indole-7-carboxylic Acid
Functional Group Boronic acid (-B(OH)₂) Carboxylic acid (-COOH)
Applications Suzuki-Miyaura cross-coupling Ruthenium-catalyzed C–H arylation
Synthetic Utility Biaryl bond formation Direct C–H activation for aryl introduction
Commercial Availability Yes (SynChem, Inc.) Synthesized via published procedures

Carboxylic acid derivatives are often used in metal-catalyzed C–H activation reactions, whereas boronic acids serve as nucleophilic partners in cross-couplings.

Core Structure Modifications: Indole vs. Indazole

3-Phenyl-1H-indazole-7-carboxylic acid hydrochloride (8) represents a core structure variation:

Property This compound 3-Phenyl-1H-indazole-7-carboxylic Acid
Core Structure Indole Indazole
Functional Group Boronic acid Carboxylic acid
Biological Relevance Limited data Potential pharmaceutical applications
Synthesis Commercial Multi-step synthesis (Pd catalysis)

Indazole derivatives often exhibit enhanced metabolic stability compared to indoles, making them more prevalent in drug discovery.

Data Tables

Table 1: Commercial Boronic Acid Derivatives

Compound CAS Number Purity Supplier Code
This compound 1256358-56-1 95% SC-04980
1-Benzenesulfonyl-1H-indole-4-boronic acid 1256358-5-0 97% SC-04971

Table 2: Functional Group Comparison

Compound Functional Group Key Reaction
This compound Boronic acid Suzuki-Miyaura coupling
1-Methyl-6-(p-tolyl)-1H-indole-7-carboxylic acid Carboxylic acid Ru-catalyzed C–H arylation

Preparation Methods

One-Pot Bis-Borylation and Proteodeborylation Sequence

A notable method for accessing C7-borylated indoles, including benzenesulfonyl-protected derivatives, involves a bis-borylation followed by selective proteodeborylation at the C2 position, leaving the C7 position borylated. This method was developed to improve operational simplicity and yield.

  • The reaction is performed in tetrahydrofuran (THF) at 60 °C using an iridium catalyst system with bis(pinacolato)diboron (HBPin).
  • After bis-borylation, the mixture is cooled to 0 °C, dichloromethane and trifluoroacetic acid are added to selectively remove the C2 boronate.
  • The reaction is then warmed to room temperature and stirred for several hours.
  • The product is isolated by silica gel chromatography.

Example yields:

Substrate Yield of C7-borylated product
3-methylindole 53%
L-tryptophan methyl ester methyl carbamate 84%

This method offers a one-pot, one-step access to C7-borylated indole derivatives, which can be adapted to N-benzenesulfonyl indoles with potential optimization.

Lithiation and Boronation Approach

Another classical approach involves:

  • Lithiation of 3-bromo-1-(phenylsulfonyl)indole with tert-butyllithium at low temperature (-90 °C).
  • Quenching the lithiated intermediate with boron reagents such as dimethylborate.
  • Hydrolysis and oxidation to afford the boronic acid.

This method, though more stepwise and requiring cryogenic conditions, has been used to prepare 1-(phenylsulfonyl)indol-3-ylboronic acid derivatives with moderate yields (~47% for the boronic acid intermediate) before further oxidation steps.

Oxidation and Purification

Post-borylation, the boronic ester intermediates are typically hydrolyzed to the boronic acid form by acidic workup. Oxidation steps using hydrogen peroxide may be applied to ensure full conversion to the boronic acid.

Purification is commonly achieved by:

  • Extraction with organic solvents (e.g., methylene chloride).
  • Washing with water and brine.
  • Drying over magnesium sulfate.
  • Silica gel chromatography.

The final boronic acid often precipitates upon trituration with chloroform or ether, facilitating isolation as a white powder.

Alternative Boron Reagents and Mechanistic Insights

Research has also explored the use of organoboranes such as diisopropylaminoborane derivatives prepared from lithium diisopropylaminoborohydride and trimethylsilyl chloride. These reagents react with Grignard reagents to form organodiisopropylaminoboranes, which can serve as boron sources for aromatic borylation under mild conditions. Although this method is more general for borane preparation, it provides insight into alternative pathways for preparing boron-functionalized indole derivatives.

Summary Table of Preparation Methods

Method Key Reagents/Conditions Yield (%) Advantages Limitations
One-pot bis-borylation/proteodeborylation Iridium catalyst, HBPin, THF, 60 °C, TFA quench 53-84 Operationally simple, one-pot Requires catalyst optimization
Lithiation and boronation t-BuLi, dimethylborate, -90 °C, oxidation with H2O2 ~47 Direct, well-established Cryogenic, multi-step
Organodiisopropylaminoborane route Lithium diisopropylaminoborohydride, Grignard reagents N/A Mild conditions, versatile Indirect for indole boronic acid

Q & A

Q. What protocols ensure environmentally safe disposal of this compound waste?

  • Methodological Answer : Neutralize boronic acid residues with aqueous bases (e.g., NaOH) to form water-soluble borates. Collaborate with licensed waste management services for incineration or chemical degradation. Follow guidelines from the National Institute of Standards and Technology (NIST) for ecological risk assessment .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Benzenesulfonyl-1H-indole-7-boronic acid
Reactant of Route 2
Reactant of Route 2
1-Benzenesulfonyl-1H-indole-7-boronic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.